molecular formula C6H11ClF3NO B6610653 (2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride CAS No. 1432731-32-2

(2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride

Cat. No.: B6610653
CAS No.: 1432731-32-2
M. Wt: 205.60 g/mol
InChI Key: NCSUUOGDZBYILU-JBUOLDKXSA-N
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Description

(2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a trifluoromethyl group and a hydrochloride salt, which contribute to its unique chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with an epoxide or a halohydrin under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base and a catalyst.

    Methylation: The methyl group is introduced through a methylation reaction using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired product.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced derivatives with the removal of oxygen atoms.

    Substitution: Formation of substituted morpholine derivatives with different functional groups.

Scientific Research Applications

(2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a tool for investigating enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The compound can inhibit or activate specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Amorolfine hydrochloride: A morpholine derivative used as an antifungal agent.

    2,6-Dimethylmorpholine: A related compound with similar structural features but without the trifluoromethyl group.

Uniqueness

(2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

(2R,6S)-2-methyl-6-(trifluoromethyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c1-4-2-10-3-5(11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSUUOGDZBYILU-JBUOLDKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H](O1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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